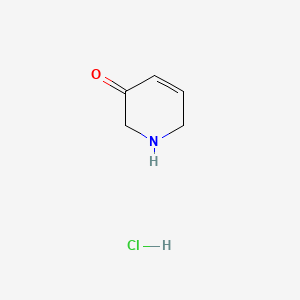
1,2,3,6-Tetrahydropyridin-3-onehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,6-Tetrahydropyridin-3-onehydrochloride is a heterocyclic organic compound with the molecular formula C5H8ClNO. It is a derivative of tetrahydropyridine, a class of compounds known for their diverse biological activities and applications in various fields of science and industry .
準備方法
Synthetic Routes and Reaction Conditions
1,2,3,6-Tetrahydropyridin-3-onehydrochloride can be synthesized through several methods. One common approach involves the reduction of pyridine derivatives. For instance, the reduction of 3-pyridone using sodium borohydride in the presence of hydrochloric acid can yield this compound .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves catalytic hydrogenation of pyridine derivatives under controlled conditions. This method ensures high yield and purity of the final product .
化学反応の分析
Types of Reactions
1,2,3,6-Tetrahydropyridin-3-onehydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyridine derivatives.
Reduction: It can be reduced to form more saturated compounds.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted tetrahydropyridine derivatives, which can have significant biological and chemical properties .
科学的研究の応用
1,2,3,6-Tetrahydropyridin-3-onehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including its role in neuroprotection and as a dopaminergic agent.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1,2,3,6-tetrahydropyridin-3-onehydrochloride involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes or receptors, leading to changes in cellular processes. In dopaminergic neurons, it may influence neurotransmitter levels and signaling pathways, contributing to its neuroprotective effects .
類似化合物との比較
Similar Compounds
- 1,2,3,4-Tetrahydropyridine
- 2,3,4,5-Tetrahydropyridine
- 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)
Uniqueness
1,2,3,6-Tetrahydropyridin-3-onehydrochloride is unique due to its specific structural features and reactivity. Unlike other tetrahydropyridine derivatives, it has a distinct set of chemical and biological properties that make it valuable in various research and industrial applications.
特性
分子式 |
C5H8ClNO |
|---|---|
分子量 |
133.57 g/mol |
IUPAC名 |
2,6-dihydro-1H-pyridin-3-one;hydrochloride |
InChI |
InChI=1S/C5H7NO.ClH/c7-5-2-1-3-6-4-5;/h1-2,6H,3-4H2;1H |
InChIキー |
USPJGFHPVCUURL-UHFFFAOYSA-N |
正規SMILES |
C1C=CC(=O)CN1.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Thieno[3,2-c]pyridine-3-carboxylicacidhydrochloride](/img/structure/B13559485.png)
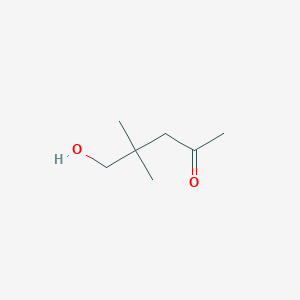
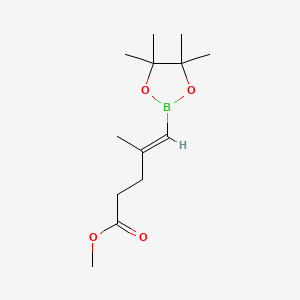
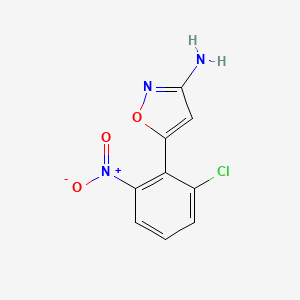


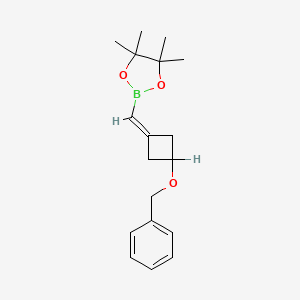
![Methyl 2-[(5,6-dichloropyridin-3-YL)formamido]acetate](/img/structure/B13559529.png)
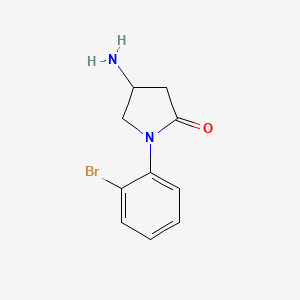
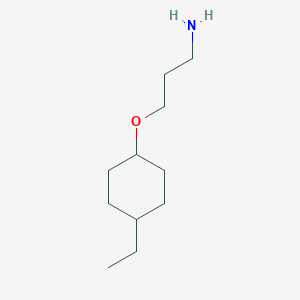
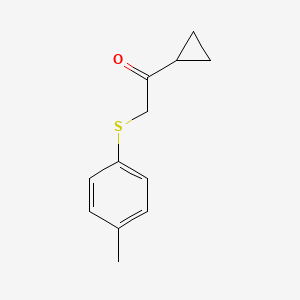
![Imidazo[1,2-a]pyrimidine-7-carboxylic acid](/img/structure/B13559554.png)
![Tert-butyl 7-amino-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B13559558.png)

